molecular formula C12H9ClFNO2 B1300506 Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate CAS No. 77779-49-8

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Cat. No.: B1300506
CAS No.: 77779-49-8
M. Wt: 253.65 g/mol
InChI Key: PPHSOQWURBALSQ-UHFFFAOYSA-N
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Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHSOQWURBALSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363155
Record name ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77779-49-8
Record name ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2b instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.47 (3H, t, J=7.08 Hz), 4.51 (2H, q, J=7.08 Hz), 7.63 (1H, m), 8.02 (1H, dd, J=9.52, 2.68 Hz), 8.15 (1H, dd, J=9.27, 5.37 Hz), 9.15 (1H, s). m/z 254.6 (MH+).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The starting material for the latter is prepared as follows: The mixture of 28.9 g of ethyl 6-fluoro-4-hydroxy-quinolin-3-carboxylate [J.A.C.S., 69, 371 (1947)] and 240 ml of phosphorus oxychloride is refluxed under nitrogen for 3 hours. After cooling to room temperature, the solution is evaporated and the residue treated with ice-water and chloroform. The organic layer is dried and evaporated. The residue is taken up in aqueous sodium bicarbonate and diethyl ether, the ethereal layer is dried and evaporated, to yield the ethyl 4-chloro-6-fluoroquinolin-3-carboxylate melting at 55°-57°.
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Synthesis routes and methods IV

Procedure details

A mixture of 6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (4.4 g, 18.7 mmol) in thionyl chloride (50 mL) was heated at reflux for 3 hours (at 30 min. mixture changed to a clear solution). The resultant solution was cooled to room temperature, and the excess thionyl chloride was evaporated in vacuo. The residue was added to ammonium hydroxide on ice (note: highly exothermic). Let resultant mixture stir for 15 minutes, and the product was collected by filtration and washed generously with water. The solid was purified by flash chromatography, on silica gel, eluted with a gradient of ethyl acetate (0% to 30%) in heptane, to give the product, 4.24 g (89%) as a colorless solid. MS: m/z 253.8 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

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